molecular formula C28H20BrNO4 B341647 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B341647
M. Wt: 514.4 g/mol
InChI Key: RPWLOOCDMKNDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound that features a biphenyl group, a bromophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE typically involves multiple steps, including Friedel-Crafts acylation, esterification, and amidation reactions. The starting materials often include biphenyl, 4-bromobenzoic acid, and 3-aminobenzoic acid.

    Friedel-Crafts Acylation: Biphenyl undergoes acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-bromobiphenyl ketone.

    Esterification: The 4-bromobiphenyl ketone is then reacted with 3-aminobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Amidation: Finally, the ester is treated with 2-oxoethyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and bromophenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s structural features make it suitable for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used to study enzyme interactions and protein-ligand binding due to its complex structure.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and bromophenyl groups can engage in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the biphenyl and ester groups.

    Biphenyl-4-carboxylic acid: Contains the biphenyl group but lacks the bromophenyl and ester groups.

    4-Bromobiphenyl: Contains the biphenyl and bromophenyl groups but lacks the ester linkage.

Uniqueness

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE is unique due to its combination of biphenyl, bromophenyl, and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H20BrNO4

Molecular Weight

514.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C28H20BrNO4/c29-24-15-13-22(14-16-24)27(32)30-25-8-4-7-23(17-25)28(33)34-18-26(31)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-17H,18H2,(H,30,32)

InChI Key

RPWLOOCDMKNDGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.